REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[CH3:11][Li]>C1COCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])([CH3:11])[CH3:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)C(C)=O
|
Name
|
|
Quantity
|
16.07 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting deep red solution was quenched with water (Volume: 50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The organic phase was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting material was purified via MPLC (DCM:MeOH, 95:5)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.74 mmol | |
AMOUNT: MASS | 0.985 g | |
YIELD: PERCENTYIELD | 44.6% | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |